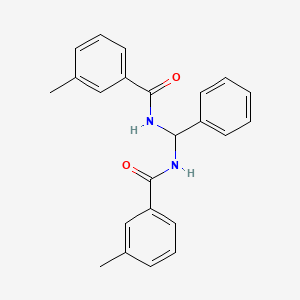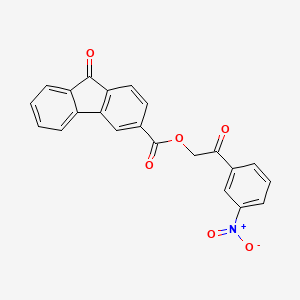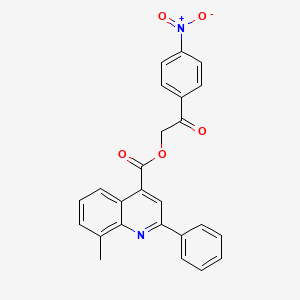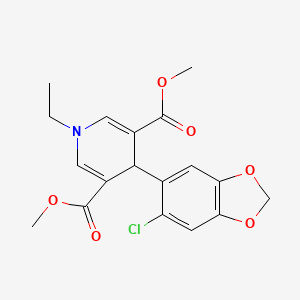
N,N'-(phenylmethylene)bis(3-methylbenzamide)
Descripción general
Descripción
“N,N’-(phenylmethylene)bis(3-methylbenzamide)” is a bis-amide based compound . It has been studied for its anion transport and binding properties in lipid bilayers . The compound displays evidence of aggregation in solution with single crystal X-ray crystallographic analysis showing hydrogen bonding between the amide substituents of adjacent receptors in the solid state .
Molecular Structure Analysis
The molecular formula of “N,N’-(phenylmethylene)bis(3-methylbenzamide)” is C29H26N2O2 . It has an average mass of 434.529 Da and a monoisotopic mass of 434.199432 Da .Physical And Chemical Properties Analysis
“N,N’-(phenylmethylene)bis(3-methylbenzamide)” has a density of 1.2±0.1 g/cm3, a boiling point of 516.8±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.3 mmHg at 25°C . It also has an enthalpy of vaporization of 78.9±3.0 kJ/mol and a flash point of 128.7±30.3 °C . The compound has a molar refractivity of 134.4±0.3 cm3, and it has 4 H bond acceptors and 2 H bond donors .Aplicaciones Científicas De Investigación
N,N'-(phenylmethylene)bis(3-methylbenzamide) has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, N,N'-(phenylmethylene)bis(3-methylbenzamide) has been shown to exhibit potent antitumor and antiviral activities. N,N'-(phenylmethylene)bis(3-methylbenzamide) has also been used as a building block for the synthesis of various organic compounds such as macrocycles and dendrimers.
Mecanismo De Acción
Target of Action
It is structurally similar to n,n-diethyl-3-methylbenzamide (deet), a well-known insect repellent . DEET has been shown to interact with olfactory receptors in insects, particularly bed bugs
Mode of Action
Deet, a structurally similar compound, has been shown to function as a stimulus that triggers avoidance behaviors in insects . It also acts as a molecular “confusant” for interrupting the host odor recognition in the odorant receptors of bed bugs . It’s possible that N,N’-(phenylmethanediyl)bis(3-methylbenzamide) may have a similar mode of action.
Biochemical Pathways
Deet has been shown to inhibit cholinesterase activity in both insect and mammalian neuronal preparations
Result of Action
Based on the known effects of deet, it’s plausible that n,n’-(phenylmethanediyl)bis(3-methylbenzamide) could trigger avoidance behaviors in insects and interrupt their odor recognition .
Action Environment
It’s known that factors such as temperature, humidity, and the presence of other chemicals can influence the efficacy and stability of similar compounds .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N,N'-(phenylmethylene)bis(3-methylbenzamide) in lab experiments is its ease of synthesis and availability. N,N'-(phenylmethylene)bis(3-methylbenzamide) is also a versatile reagent that can be used in various organic reactions. However, N,N'-(phenylmethylene)bis(3-methylbenzamide) is known to be unstable under certain conditions, such as in the presence of strong acids or bases. N,N'-(phenylmethylene)bis(3-methylbenzamide) is also sensitive to light and air, which can lead to degradation and loss of activity.
Direcciones Futuras
There are several future directions for the research and development of N,N'-(phenylmethylene)bis(3-methylbenzamide). One potential direction is the synthesis of N,N'-(phenylmethylene)bis(3-methylbenzamide) derivatives with improved activity and stability. Another direction is the investigation of the mechanism of action of N,N'-(phenylmethylene)bis(3-methylbenzamide) and its interaction with cellular proteins and enzymes. N,N'-(phenylmethylene)bis(3-methylbenzamide) can also be used as a template for the synthesis of novel organic compounds with potential applications in various fields.
Conclusion:
In conclusion, N,N'-(phenylmethylene)bis(3-methylbenzamide) is a versatile reagent that has gained significant attention in the scientific community due to its potential applications in various fields. N,N'-(phenylmethylene)bis(3-methylbenzamide) can be synthesized through a simple condensation reaction and has been shown to exhibit potent antitumor and antiviral activities. N,N'-(phenylmethylene)bis(3-methylbenzamide) is a promising building block for the synthesis of various organic compounds and has several future directions for research and development.
Análisis Bioquímico
Biochemical Properties
It is known that amides, a class of compounds to which N,N’-(phenylmethanediyl)bis(3-methylbenzamide) belongs, can interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions, although the specific nature of these interactions for N,N’-(phenylmethanediyl)bis(3-methylbenzamide) is not currently known.
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Propiedades
IUPAC Name |
3-methyl-N-[[(3-methylbenzoyl)amino]-phenylmethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2/c1-16-8-6-12-19(14-16)22(26)24-21(18-10-4-3-5-11-18)25-23(27)20-13-7-9-17(2)15-20/h3-15,21H,1-2H3,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPANCLNNQDCZMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(C2=CC=CC=C2)NC(=O)C3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-iodo-5-[(2-methylbenzoyl)amino]benzoic acid](/img/structure/B3674948.png)



![2-{[1-(2,3-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B3674988.png)

![2-({[(4-chlorobenzyl)thio]acetyl}amino)-4,5-dimethoxybenzoic acid](/img/structure/B3675001.png)

![4-{[(4-chlorophenyl)sulfonyl]amino}-N-1,3-thiazol-2-ylbenzamide](/img/structure/B3675015.png)


![5-(4-nitrophenoxy)-2-[4-(4-pyridinylmethyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3675047.png)
![[4-({4-[(2,2-dimethylpropanoyl)amino]benzoyl}amino)phenoxy]acetic acid](/img/structure/B3675050.png)
